Hydrophobicity Comparison: Ester-Linked 1-Oxododecyl Glucoside vs. Ether-Linked Dodecyl Glucoside
The ester linkage in 1-oxododecyl β-D-glucopyranoside reduces its overall hydrophobicity relative to the ether-linked dodecyl β-D-glucopyranoside. This is quantified by the computed XLogP3-AA partition coefficient, a key descriptor for predicting lipid bilayer interactions. The target compound has an XLogP3-AA of 3.1, while the ether analog dodecyl β-D-glucopyranoside (CAS 59122-55-3) has a higher value of 3.5 [1]. This 0.4 log unit difference corresponds to a ~2.5-fold lower predicted octanol-water partition coefficient, suggesting distinct insertion and extraction dynamics from lipid environments.
| Evidence Dimension | Hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | Dodecyl β-D-glucopyranoside (ether-linked): 3.5 |
| Quantified Difference | 0.4 log units lower |
| Conditions | Computed property; no specified experimental conditions |
Why This Matters
A lower XLogP indicates a more hydrophilic character, which can affect micelle formation kinetics, detergent removal efficiency via dialysis, and potential for protein denaturation during solubilization.
- [1] PubChem. (2026). 1-Oxododecyl b-D-glucopyranoside (CID 2724461); Dodecyl beta-D-glucopyranoside (CID 93321). View Source
